2-(4-Isopropoxyphenyl)ethanethioamide
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Overview
Description
2-(4-Isopropoxyphenyl)ethanethioamide is an organic compound with the molecular formula C11H15NOS It is a thioamide derivative, characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropoxyphenyl)ethanethioamide typically involves the reaction of 4-isopropoxybenzaldehyde with thioacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize the yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropoxyphenyl)ethanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form corresponding amines.
Substitution: The thioamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Products with different functional groups replacing the thioamide group.
Scientific Research Applications
2-(4-Isopropoxyphenyl)ethanethioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Isopropoxyphenyl)ethanethioamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thioacetamide: A simpler thioamide with similar chemical properties.
Benzothioamide: Another thioamide derivative with a benzene ring.
Thioformamide: The simplest thioamide, used as a reference compound in studies.
Uniqueness
2-(4-Isopropoxyphenyl)ethanethioamide is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other thioamides and can lead to different applications and effects.
Properties
Molecular Formula |
C11H15NOS |
---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
2-(4-propan-2-yloxyphenyl)ethanethioamide |
InChI |
InChI=1S/C11H15NOS/c1-8(2)13-10-5-3-9(4-6-10)7-11(12)14/h3-6,8H,7H2,1-2H3,(H2,12,14) |
InChI Key |
FKDPIUDFSZJHID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC(=S)N |
Origin of Product |
United States |
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